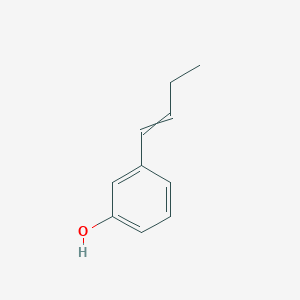

3-(1-buten-1-yl)Phenol

Description

Properties

IUPAC Name |

3-but-1-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDIPEZLIPEBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

EAS is a common method for synthesizing alkylated phenols. The reaction involves the use of an alkylating agent, such as 1-buten-1-yl chloride or its equivalents, in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃).

- Catalyst: BF₃·OEt₂ or AlCl₃

- Solvent: Diethyl ether or dichloromethane

- Temperature: Typically around 0°C to room temperature

- Yield: Moderate, depending on the specific conditions and catalyst used

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another method used for introducing alkyl groups onto aromatic rings. This process requires an alkyl halide and a Lewis acid catalyst.

- Catalyst: AlCl₃

- Solvent: Carbon disulfide or dichloromethane

- Temperature: Room temperature to elevated temperatures

- Yield: Varies based on the catalyst and reaction conditions

Synthesis Pathways

Direct Alkylation of Phenol

Direct alkylation involves reacting phenol directly with an alkylating agent. This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation.

Example Reaction:

$$ \text{Phenol} + \text{1-Buten-1-yl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-(1-Buten-1-yl)Phenol} $$

Two-Step Synthesis via Intermediate Formation

In some cases, a two-step process may be more efficient, involving the formation of an intermediate compound before converting it into the desired product.

Example Intermediate Formation:

- Formation of 3-Methylphenol: This can be achieved through the reaction of phenol with methyl chloride in the presence of a catalyst.

- Isomerization and Alkylation: The intermediate can then undergo isomerization followed by alkylation with 1-buten-1-yl chloride.

Analysis and Purification

After synthesis, the crude product is typically purified using techniques such as column chromatography or distillation under reduced pressure.

Chromatographic Purification

- Mobile Phase: Petroleum ether and ethyl acetate in varying ratios

- Stationary Phase: Silica gel

- Yield: Depends on the purity of the starting materials and efficiency of separation

Distillation

- Conditions: Reduced pressure, typically around 1-10 mmHg

- Temperature Range: Depends on the boiling point of the compound, usually between 50°C to 150°C

Data Table: Synthesis Conditions and Yields

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| EAS | BF₃·OEt₂ | Diethyl Ether | 0°C to RT | 15-30% |

| Friedel-Crafts | AlCl₃ | Carbon Disulfide | RT to 50°C | 20-40% |

| Direct Alkylation | AlCl₃ | Dichloromethane | RT | 10-25% |

Chemical Reactions Analysis

Types of Reactions

3-(1-buten-1-yl)Phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The butenyl group can be reduced to form saturated derivatives.

Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated phenolic compounds.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-(1-buten-1-yl)Phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-buten-1-yl)Phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The butenyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on phenol (94.11 g/mol) + C₄H₇ (55.1 g/mol). †Estimated from analogs with similar substituents.

Structural and Reactivity Differences

- 3-(1-Buten-1-yl)Phenol vs. 3-(2-Methyl-2-propen-1-yl)-phenol, 1-acetate: The latter’s acetate ester reduces phenolic reactivity (e.g., hydrogen bonding), while the methylpropenyl group introduces steric hindrance. This makes the acetate less polar and more stable but introduces toxicity risks .

- 3-(1-Buten-1-yl)Phenol vs. This increases suitability for pharmaceutical applications, such as drug derivatization .

- 3-(1-Buten-1-yl)Phenol vs. 3-(2-Methylpent-4-en-2-yl)phenol: The dimethylbutenyl substituent in the latter raises LogP significantly (3.25 vs.

Biological Activity

3-(1-buten-1-yl)phenol, also known as 4-(3-buten-1-yl)phenol, is an organic compound with notable biological activities attributed to its phenolic structure and the presence of a butenyl side chain. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 3-(1-buten-1-yl)phenol is C₁₀H₁₂O. Its structure features a phenolic ring with a butenyl group at the para position, which enhances its reactivity and biological effects. The phenolic hydroxyl group plays a crucial role in its biological activities by acting as a scavenger for free radicals and modulating various enzymatic pathways involved in inflammation and cellular signaling .

Biological Activities

Antioxidant Activity

Research indicates that 3-(1-buten-1-yl)phenol exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress and damage cellular components. Studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative damage .

Antimicrobial Properties

The antimicrobial activity of 3-(1-buten-1-yl)phenol has been explored in various studies. It has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial membranes and inhibit growth has been linked to its phenolic structure, which is known for its antimicrobial properties .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, 3-(1-buten-1-yl)phenol has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Antimicrobial | Effective against bacteria and fungi; disrupts membranes | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; COX inhibition |

Case Studies

Several case studies have highlighted the biological activity of 3-(1-buten-1-yl)phenol:

- Antioxidant Efficacy : A study conducted on various phenolic compounds found that 3-(1-buten-1-yl)phenol exhibited higher antioxidant capacity compared to other similar compounds, indicating its potential use in food preservation and health supplements.

- Antimicrobial Testing : In vitro tests revealed that 3-(1-buten-1-yl)phenol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application as a natural preservative in pharmaceuticals and cosmetics.

- Anti-inflammatory Mechanism : Research investigating the anti-inflammatory effects of this compound showed that it significantly reduced the levels of TNF-alpha in cultured macrophages, pointing to its potential role in managing inflammatory conditions.

Q & A

Q. How should researchers address regulatory compliance when publishing data on 3-(1-buten-1-yl)Phenol?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cite standardized identifiers (e.g., CAS 763-32-6 for related butenol derivatives) and reference public databases like NIST Chemistry WebBook for spectral data. Disclose synthesis protocols and purity metrics to meet journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.